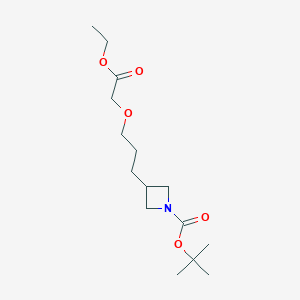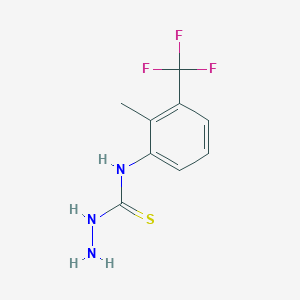![molecular formula C9H14F3N3O B15362067 5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)
5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- is a compound of significant interest in various scientific domains. Its structure comprises a propanamine backbone with dimethyl substitution and a pyrazole ring featuring a trifluoromethyl group. This unique arrangement of functional groups imparts distinctive chemical properties and reactivity, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- can be approached via multiple synthetic routes. A commonly employed method involves the reaction of 3-chloro-1-propanamine with N,N-dimethylamine in the presence of a base to yield the intermediate, followed by a coupling reaction with 5-(trifluoromethyl)-1H-pyrazole-3-ol. Typical reaction conditions include the use of an organic solvent such as dichloromethane and a catalyst like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and yield. This typically involves continuous flow reactions and the use of automated systems to handle the reagents and catalysts. The reaction parameters, such as temperature and pressure, are finely tuned to maximize product formation while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- undergoes various chemical reactions:
Oxidation: Can be oxidized to form corresponding nitro and amine oxide derivatives.
Reduction: Yields amine and hydroxylamine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Oxidation reactions often employ reagents such as hydrogen peroxide and potassium permanganate, while reduction reactions utilize agents like lithium aluminum hydride and catalytic hydrogenation. Substitution reactions typically occur under basic or acidic conditions, depending on the desired substitution.
Major Products
The primary products of these reactions include a range of amine and amine oxide compounds, which can be further manipulated for various applications.
Scientific Research Applications
1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- finds applications across multiple scientific disciplines:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in the development of biochemical probes and studying enzyme interactions.
Medicine: Investigated for potential therapeutic uses, particularly as a precursor to pharmaceuticals targeting various diseases.
Industry: Utilized in the formulation of specialty chemicals, polymers, and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity and metabolic stability, while the amine moiety participates in hydrogen bonding and electrostatic interactions. These combined effects modulate the activity of target proteins and pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
1-Propanamine, N,N-dimethyl-3-[[5-methyl-1H-pyrazol-3-yl]oxy]-: lacks the trifluoromethyl group and thus exhibits different reactivity and stability.
1-Propanamine, N,N-dimethyl-3-[[5-chloro-1H-pyrazol-3-yl]oxy]-: has a chlorine substituent, leading to altered electronic and steric effects.
This comparative analysis underscores the importance of the trifluoromethyl group in defining the compound's properties and applications.
Conclusion
1-Propanamine, N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]- is a compound with diverse chemical reactivity and significant applications in science and industry. Its unique structure facilitates various synthetic routes, chemical reactions, and potential applications, distinguishing it from similar compounds. The ongoing research continues to uncover new aspects of its behavior and utility, reinforcing its importance in the scientific community.
Properties
Molecular Formula |
C9H14F3N3O |
|---|---|
Molecular Weight |
237.22 g/mol |
IUPAC Name |
N,N-dimethyl-3-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3O/c1-15(2)4-3-5-16-8-6-7(13-14-8)9(10,11)12/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
LAXDENARCGFMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NNC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


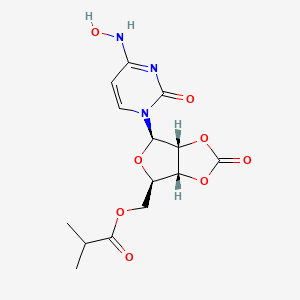
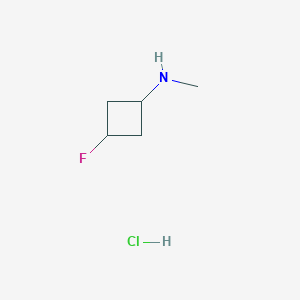
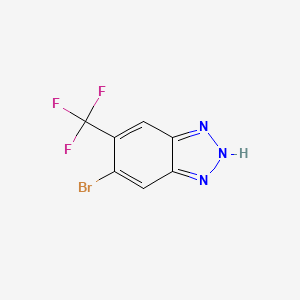
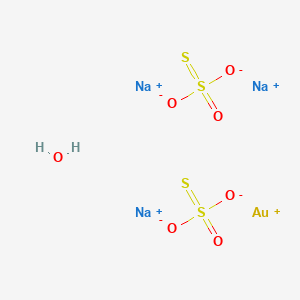
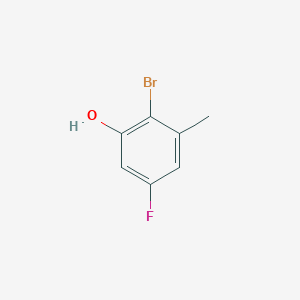
![9-[(4-Methoxyphenyl)methyl]-1,5-dimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B15362035.png)
![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)


![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
